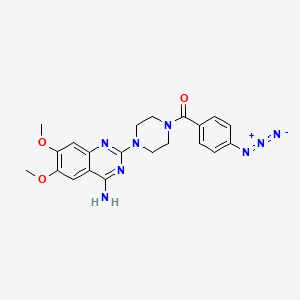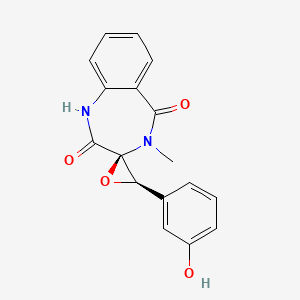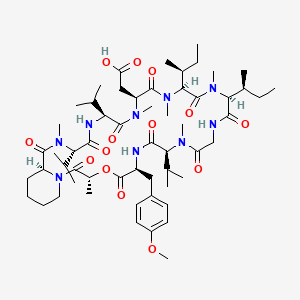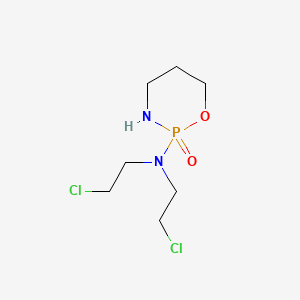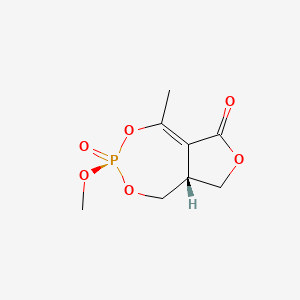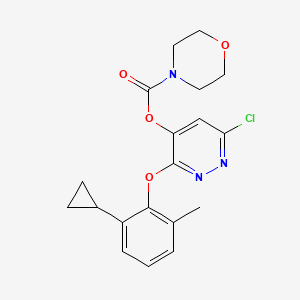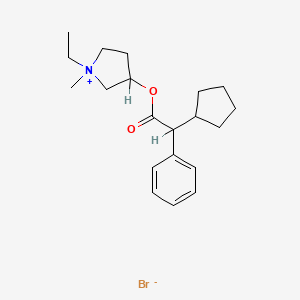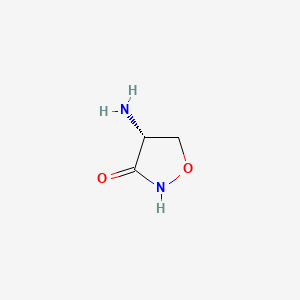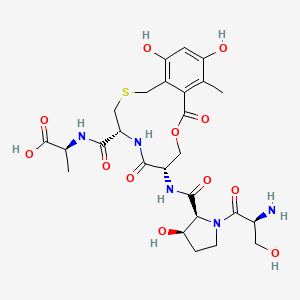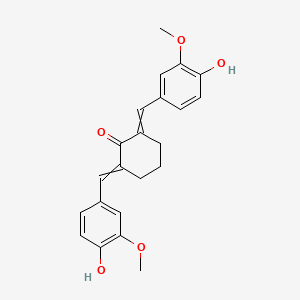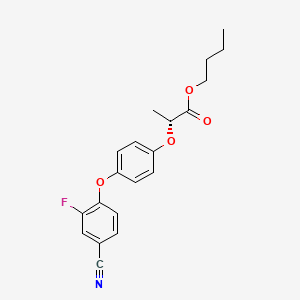
Cpypp
Descripción general
Descripción
Molecular Structure Analysis
The empirical formula of CPYPP is C18H13ClN2O2 . Its molecular weight is 324.76 .Chemical Reactions Analysis
CPYPP binds to the DOCK2 DHR-2 domain and inhibits the guanine nucleotide exchange factor (GEF) activity of DOCK2DHR-2 for Rac1 in a dose-dependent manner . It also inhibits DOCK180 and DOCK5 .Physical And Chemical Properties Analysis
CPYPP is a powder that ranges in color from orange to dark red . It is soluble in DMSO up to 2 mg/mL . It should be stored at -20°C .Aplicaciones Científicas De Investigación
CPYPP in Cancer Research
CPYPP has been found to induce cytoplasmic vacuolization and trigger paraptosis in cancer cells. This process involves the provocation of reactive oxygen species (ROS) and the activation of proteostatic dynamics, leading to transcriptional activation associated with redox homeostasis and proteostasis .
CPYPP as a DOCK2-Rac1 Interaction Inhibitor
It acts as an inhibitor for the interaction between DOCK2 and Rac1, which is crucial in the metastatic spread of aggressive ROBO1-deficient prostate cancer cells. CPYPP effectively inhibits this interaction, thereby potentially reducing the spread of cancer through the vasculature in a transgenic Zebrafish model .
CPYPP in Immunology
CPYPP suppresses DOCK2-induced Rac1 activation, which is significant in chemotactic responses and T cell activation. By inhibiting DOCK1 and DOCK5, it exhibits selectivity over DOCK9, which can be leveraged to modulate immune responses in vitro and in vivo .
Mecanismo De Acción
Target of Action
CPYPP is a DOCK2-Rac1 interaction inhibitor . It binds to the DOCK2 DHR-2 domain and inhibits the guanine nucleotide exchange factor (GEF) activity of DOCK2DHR-2 for Rac1 . In addition to DOCK2, CPYPP also inhibits DOCK180 and DOCK5, but less inhibits DOCK9 .
Mode of Action
CPYPP binds to the DOCK2 DHR-2 domain in a reversible manner and inhibits its catalytic activity . This results in the blockage of both chemokine receptor- and antigen receptor-mediated Rac activation , leading to a marked reduction of chemotactic response and T cell activation .
Biochemical Pathways
The primary biochemical pathway affected by CPYPP is the DOCK2-Rac1 signaling pathway . By inhibiting the interaction between DOCK2 and Rac1, CPYPP disrupts the normal functioning of this pathway, which plays a crucial role in cell migration and immune response .
Pharmacokinetics
It is known that when administered intravenously at a dose of 25 mg/kg, the plasma concentration of CPYPP is only 24 μM at 30 minutes . By contrast, intraperitoneal injection of 250 mg/kg of CPYPP into mice results in a plasma concentration of 11.3 μM at 30 minutes and 10.9 μM at 1 hour .
Result of Action
CPYPP has been shown to have significant effects at the molecular and cellular levels. It effectively decreases the secretion and gene expression of TNF-α, IL-1β, and IL-6 in the lungs, suggesting effects of DOCK2 on endotoxemia-induced inflammatory responses in mice . CPYPP also remarkably inhibits the infiltration of total cells, macrophages, and neutrophils into the bronchoalveolar lavage fluid .
Action Environment
The action of CPYPP can be influenced by various environmental factors. For instance, the concentration of CPYPP in the plasma can vary depending on the method of administration . .
Safety and Hazards
CPYPP is considered toxic and is a moderate to severe irritant to the skin and eyes . After inhalation, it is recommended to remove to fresh air and give oxygen if breathing is difficult . If swallowed, wash out mouth with copious amounts of water . It is recommended to wear protective clothing, gloves, and eye/face protection when handling CPYPP .
Propiedades
IUPAC Name |
(4E)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-16-12-5-4-7-13(16)8-6-11-15-17(22)20-21(18(15)23)14-9-2-1-3-10-14/h1-12H,(H,20,22)/b8-6+,15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZJFICTTKPNCK-KVDBUQHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CC=C3Cl)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CC=C3Cl)/C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cpypp | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Cpypp?
A1: Cpypp acts as an allosteric inhibitor of specific DOCK proteins, primarily DOCK1 and DOCK5. [, ] These proteins function as atypical guanine nucleotide exchange factors (GEFs) for the Rho GTPases, Rac1 and Cdc42, which are crucial regulators of cytoskeletal dynamics and various cellular processes. [] By inhibiting DOCK1 and DOCK5, Cpypp disrupts the activation of Rac1 and potentially Cdc42, leading to downstream effects on cell migration, ROS production, and other cellular functions. []
Q2: What are the implications of inhibiting DOCK2 and KCa3.1 with Cpypp in the context of fibroblast-to-myofibroblast transformation?
A2: Research suggests that both DOCK2 and the potassium channel KCa3.1 play roles in the transformation of fibroblasts into myofibroblasts, a process contributing to fibrosis in various diseases. [] In vitro studies using Cpypp demonstrated that inhibiting DOCK2 attenuated the upregulation of genes associated with fibroblast transformation induced by transforming growth factor β (TGFβ). [] This suggests that DOCK2, and potentially its downstream signaling pathways targeted by Cpypp, could be therapeutically relevant in mitigating fibrosis.
Q3: How does Cpypp impact cancer cells, specifically in the context of the ROBO1 pathway?
A3: Studies indicate that loss of the ROBO1 protein and subsequent elevation of DOCK1 are associated with aggressive prostate cancer, particularly in African American patients. [] Cpypp, by inhibiting DOCK1, shows promise in preclinical models by decreasing Rac1 activity, inhibiting the transmigration of ROBO1-deficient cancer cells, and reducing metastatic spread. [] These findings suggest that targeting the ROBO1/DOCK1 axis with Cpypp could hold therapeutic potential for specific cancer subtypes.
Q4: Has Cpypp been investigated for its role in other cellular processes beyond cell migration and cancer?
A4: Yes, Cpypp has shown efficacy in modulating neutrophil function. Studies demonstrate that Cpypp inhibits both fMLF- and PMA-induced Rac activation in neutrophils, leading to impaired chemotaxis and reduced ROS production. [] Additionally, Cpypp has been implicated in regulating the formation of neutrophil extracellular traps (NETs), which are involved in inflammatory responses. [] These findings suggest a potential role for Cpypp in modulating neutrophil-mediated inflammation and immune responses.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



